2-(3,4-二甲氧基苯基)-N-(2-(7,8-二甲基-2-氧代-1,2-二氢喹啉-3-基)乙基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

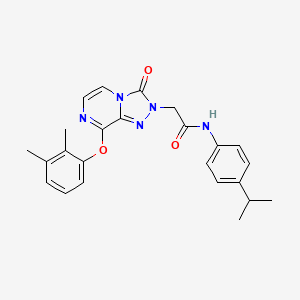

The compound 2-(3,4-dimethoxyphenyl)-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide is a synthetic molecule that appears to be designed for potential therapeutic applications. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, stability, and biological activity, which can be informative for the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reduction, acetylation, ethylation, and condensation. For instance, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was achieved with an overall yield of 77% and involved improvements in the technical methods of reduction, acetylation, and ethylation . These methods could potentially be adapted for the synthesis of the compound of interest, considering the similarities in the acetamide moiety and the need for precise control over the reaction conditions to achieve high purity and yield.

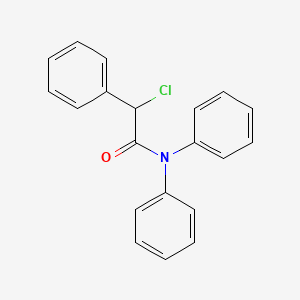

Molecular Structure Analysis

The molecular structure of the compound includes a 3,4-dimethoxyphenyl group and a 7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl group, both of which are connected through an acetamide linker. The presence of dimethoxy and dimethyl groups suggests potential for increased lipophilicity and possibly an impact on the molecule's interaction with biological targets. The structure of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, as mentioned in the second paper, indicates that modifications on the core structure, such as the introduction of gem-dimethyl groups, can lead to significant changes in biological activity and stability .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the use of sodium hydride or potassium hydroxide as bases, acetone as a solvent, and bromoethane as an ethylating reagent . These conditions suggest that the compound of interest may also be synthesized using similar reagents and conditions, with careful optimization required to ensure the stability and purity of the final product.

Physical and Chemical Properties Analysis

While the papers do not provide specific information on the physical and chemical properties of the compound , they do offer insights into related compounds. For example, the introduction of gem-dimethyl groups was found to improve plasmatic stability . This suggests that the dimethyl groups in the compound of interest may confer similar stability benefits. Additionally, the high purity of related compounds achieved through optimized synthesis methods indicates that with careful processing, a high degree of purity can also be expected for the compound of interest .

科学研究应用

合成和化学性质

- N-酰基儿茶酚胺和 3,4-二氢-6,7-异喹啉二醇可使用三溴化硼从 N-酰基-3,4-二甲氧基苯乙胺中衍生出来。此过程提供了一种生产更高卤代 1-(卤代烷基)-3,4-二氢异喹啉的新方法 (Niederstein & Peter, 1989).

镇痛和抗炎活性

- 4-(3,4-二甲氧基苄基)庚烷-4-醇与 N-取代的氰基乙酰胺的环缩合导致产生具有显着镇痛和抗炎作用的化合物,例如 (3,3-二丙基-6,7-二甲氧基-3,4-二氢异喹啉-2(2H)-亚甲基)乙酰胺 (Yusov et al., 2019).

克里斯平 A 的合成

- N-(4,4-二乙氧基丁基)-2-(3,4-二甲氧基苯基)乙酰胺的高产环化导致可还原为 (±)-克里斯平 A 的化合物 (King, 2007).

结构和荧光特性

- 某些异喹啉衍生物,例如 N-环己基-2-(喹啉-8-氧基)乙酰胺,表现出独特的结构方面和荧光特性,在不同条件下形成凝胶或晶体固体 (Karmakar et al., 2007).

抗肿瘤活性

- 已经合成并评估了新型 3-苄基取代的-4(3H)-喹唑啉酮的体外抗肿瘤活性,显示出对各种癌细胞系具有显着的潜力 (Al-Suwaidan et al., 2016).

抗真菌剂

- 2-(2-氧代吗啉-3-基)-乙酰胺等衍生物已被确定为对念珠菌和曲霉菌属物种有效的广谱抗真菌剂 (Bardiot et al., 2015).

在病毒感染中的治疗效果

- 新型苯胺基喹啉衍生物在治疗日本脑炎方面显示出治疗效果,表现出显着的抗病毒和抗凋亡作用 (Ghosh et al., 2008).

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-14-5-7-17-13-18(23(27)25-22(17)15(14)2)9-10-24-21(26)12-16-6-8-19(28-3)20(11-16)29-4/h5-8,11,13H,9-10,12H2,1-4H3,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVAEIVBPOGIBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC3=CC(=C(C=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2546766.png)

![2-(2,4-difluorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2546769.png)

![2-[4-(Trifluoromethyl)furan-2-yl]ethanamine;hydrochloride](/img/structure/B2546775.png)

![N-(3-fluoro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2546778.png)

![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B2546786.png)